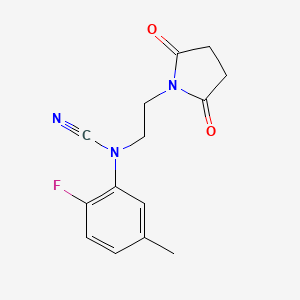

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 2,5-dioxopyrrolidin-1-yl moiety, which is a common feature in the synthesis of various pharmaceutical intermediates and anticonvulsant agents. These compounds are synthesized by incorporating different functional groups to enhance their biological activity, particularly in the treatment of epilepsy .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including palladium-catalyzed cyanation/reduction sequences and coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI). For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolopyridine moiety was achieved through regioselective chlorination and selective monodechlorination steps . Similarly, a library of hybrid anticonvulsant agents was synthesized by coupling 2,5-dioxopyrrolidin-1-yl propanoic or butanoic acids with substituted benzylamines or amines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral data from techniques such as (1)H NMR, (13)C NMR, and LC-MS. These compounds typically contain a 2,5-dioxopyrrolidin-1-yl scaffold, which is modified with various substituents to obtain the desired pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer anticonvulsant activity. For example, the introduction of aminomethyl moieties or benzyl groups is a common strategy. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as seen in the deprotonation of a nitrophenyl derivative in the presence of fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to optimize their biological activity and safety profiles. Compounds with the 2,5-dioxopyrrolidin-1-yl moiety have shown a broad spectrum of activity in preclinical seizure models and favorable safety profiles in toxicity tests. For instance, compound 11 from paper demonstrated high protection in seizure models without impairing motor coordination, indicating a superb safety index. The metabolic stability of these compounds, as well as their interaction with human liver microsomes and cytochrome P450 isoforms, is also an important aspect of their chemical properties .

Aplicaciones Científicas De Investigación

Cytotoxicity and Inhibitory Activity Research has also been conducted on the cytotoxicity and inhibitory activity of related compounds. A study explored the design, synthesis, and evaluation of pyrazole derivatives, revealing that some analogues displayed superior cytotoxicity against cancer cell lines and significant inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. This suggests the potential for these compounds in cancer therapy due to their dual action of cytotoxicity and enzyme inhibition (Alam et al., 2016).

Synthetic Pathways Moreover, the exploration of synthetic pathways for related chemical entities has been a focus, aiming to develop efficient and practical methods for their production. This includes the synthesis of key pharmaceutical intermediates, demonstrating the versatility and potential applications of these compounds in various scientific and therapeutic contexts (Wang et al., 2006).

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-10-2-3-11(15)12(8-10)17(9-16)6-7-18-13(19)4-5-14(18)20/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQAQZXPOGMCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N(CCN2C(=O)CCC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)

![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)